molecular formula C10H20O B12662527 (E)-2,6-Dimethyloct-3-en-2-ol CAS No. 84282-48-4

(E)-2,6-Dimethyloct-3-en-2-ol

Cat. No.: B12662527
CAS No.: 84282-48-4
M. Wt: 156.26 g/mol
InChI Key: MPNPHWUUIRXMIS-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2,6-Dimethyloct-3-en-2-ol is an organic compound with the molecular formula C10H20O. It is a type of alcohol characterized by the presence of a double bond between the third and fourth carbon atoms in its carbon chain, and two methyl groups attached to the second and sixth carbon atoms. This compound is known for its pleasant odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,6-Dimethyloct-3-en-2-ol can be achieved through several methods. One common approach involves the aldol condensation of 2-methylbutanal with acetone, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide to catalyze the aldol condensation, and a hydrogenation catalyst like palladium on carbon for the reduction step.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 2,6-dimethyloct-2-en-4-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions

(E)-2,6-Dimethyloct-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

    Oxidation: 2,6-Dimethyloct-3-en-2-one or 2,6-Dimethyloct-3-enoic acid.

    Reduction: 2,6-Dimethyloctan-2-ol.

    Substitution: 2,6-Dimethyloct-3-en-2-yl chloride.

Scientific Research Applications

(E)-2,6-Dimethyloct-3-en-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its role as a pheromone in certain insect species.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the fragrance industry due to its pleasant odor, and in the production of flavoring agents.

Mechanism of Action

The mechanism by which (E)-2,6-Dimethyloct-3-en-2-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with olfactory receptors, leading to the perception of its odor. In medicinal applications, it may inhibit the growth of microorganisms by disrupting their cell membranes or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyloctan-2-ol: A saturated analog of (E)-2,6-Dimethyloct-3-en-2-ol.

    2,6-Dimethyloct-3-en-2-one: An oxidized form of the compound.

    2,6-Dimethyloct-3-enoic acid: Another oxidized derivative.

Uniqueness

This compound is unique due to its specific structure, which includes a double bond and two methyl groups. This structure imparts distinct chemical and physical properties, such as its reactivity and odor profile, making it valuable in various applications.

Properties

CAS No.

84282-48-4

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(E)-2,6-dimethyloct-3-en-2-ol

InChI

InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h6,8-9,11H,5,7H2,1-4H3/b8-6+

InChI Key

MPNPHWUUIRXMIS-SOFGYWHQSA-N

Isomeric SMILES

CCC(C)C/C=C/C(C)(C)O

Canonical SMILES

CCC(C)CC=CC(C)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.